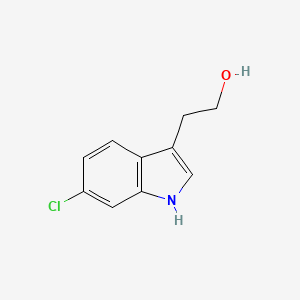

2-(6-Chloro-1H-indol-3-yl)ethanol

描述

2-(6-Chloro-1H-indol-3-yl)ethanol is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and have various biological activities. The presence of a chloro substituent at the 6-position and an ethanol group at the 3-position of the indole ring makes this compound unique and potentially useful in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-1H-indol-3-yl)ethanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 6-chloroindole.

Reaction with Ethylene Oxide: The 6-chloroindole is reacted with ethylene oxide in the presence of a base such as sodium hydroxide to introduce the ethanol group at the 3-position of the indole ring.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation.

化学反应分析

Oxidation Reactions

The primary alcohol group in 2-(6-chloro-1H-indol-3-yl)ethanol can undergo oxidation to form aldehydes or carboxylic acids. For example:

-

Aldehyde Formation : Mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane may convert the alcohol to 2-(6-chloro-1H-indol-3-yl)acetaldehyde.

-

Carboxylic Acid Formation : Stronger oxidants (e.g., KMnO₄ under acidic conditions) could yield 2-(6-chloro-1H-indol-3-yl)acetic acid.

Studies on similar indole derivatives (e.g., dihydroquinazolinones) demonstrate that oxidative conditions (e.g., Na₂S₂O₅ in dimethylacetamide at 150°C) facilitate transformations while preserving the indole core .

Substitution Reactions

The hydroxyl group can be replaced via nucleophilic substitution after activation:

-

Bromination : Treatment with PBr₃ in CH₂Cl₂ converts the alcohol to 2-(6-chloro-1H-indol-3-yl)ethyl bromide, a versatile intermediate for further alkylation or coupling reactions .

-

Tosylate Formation : Reaction with tosyl chloride (TsCl) in pyridine generates a tosylate leaving group, enabling subsequent displacement by nucleophiles (e.g., amines or thiols).

Esterification and Etherification

The alcohol reacts with acylating agents or alkyl halides:

-

Ester Synthesis : Acetic anhydride or acetyl chloride in pyridine yields 2-(6-chloro-1H-indol-3-yl)ethyl acetate .

-

Ether Formation : Williamson synthesis with alkyl halides (e.g., CH₃I) under basic conditions produces alkyl ether derivatives.

Cyclization and Multicomponent Reactions

The indole ring’s reactivity allows participation in cyclocondensation reactions:

-

Quinazolinone Formation : Reaction with anthranilamide derivatives under oxidative conditions forms fused heterocycles, as observed in related indole-ethanol systems .

-

Pyrans and Pyridines : Multicomponent reactions with aldehydes and β-ketoesters (catalyzed by InCl₃ or NH₄OAc) yield functionalized pyran or pyridine derivatives .

Protection and Deprotection

The hydroxyl group can be temporarily protected:

-

Silyl Ethers : Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole forms a silyl ether, stable under subsequent reaction conditions.

-

Acetals : Reaction with trimethyl orthoformate in acidic methanol generates acetal-protected intermediates.

Biological Interactions

While direct data on 2-(6-chloro-1H-indol-3-yl)ethanol’s bioactivity is limited, analogs like 6-chloro-2-(1H-indol-3-yl)quinazolin-4(3H)-one exhibit antibacterial and antifungal properties . The compound’s ethanol moiety may enhance solubility, influencing receptor binding or pharmacokinetics.

科学研究应用

Medicinal Chemistry

Therapeutic Agents Development

2-(6-Chloro-1H-indol-3-yl)ethanol serves as a crucial building block in the synthesis of novel therapeutic agents. Its derivatives have been investigated for their anti-inflammatory and anticancer properties. For instance, studies have indicated that indole derivatives, including those based on this compound, exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .

Table 1: Summary of Biological Activities of Indole Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Anti-inflammatory | |

| 6-Chloroindole derivatives | Anticancer | |

| 2-(5-Halo-1H-indol-3-yl)amines | Antidepressant |

Biological Studies

Cellular Pathway Analysis

The compound is utilized in biological assays to explore its effects on various cellular pathways. Research has demonstrated that it can modulate gene expression related to inflammation and apoptosis, making it a valuable tool for understanding disease mechanisms .

Case Study: Anticancer Effects

A recent study focused on the anticancer effects of synthesized indole derivatives on colorectal cancer (CRC) cells. The findings revealed that these compounds could regulate interleukin-6 (IL-6) and C-Myc expression, which are critical in cancer progression . This highlights the potential of this compound in developing targeted cancer therapies.

Chemical Biology

Mechanistic Studies

In chemical biology, this compound acts as a probe to investigate the mechanisms of action of indole-based compounds. It has been shown to interact with specific molecular targets, such as enzymes and receptors, influencing metabolic pathways and cellular functions.

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Alters activity of metabolic enzymes |

| Receptor Binding | Triggers signaling pathways through receptor interaction |

| Gene Expression Modulation | Influences expression levels of inflammatory genes |

Industrial Applications

Beyond medicinal uses, this compound is also applied in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for creating compounds with specific functionalities required in various industrial applications.

作用机制

The mechanism of action of 2-(6-Chloro-1H-indol-3-yl)ethanol involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The chloro substituent and ethanol group can modulate the compound’s binding affinity and specificity for these targets.

相似化合物的比较

Similar Compounds

2-(1H-Indol-3-yl)ethanol: Lacks the chloro substituent, which may affect its biological activity.

6-Chloro-1H-indole: Lacks the ethanol group, which may affect its solubility and reactivity.

2-(6-Bromo-1H-indol-3-yl)ethanol: Similar structure but with a bromo substituent instead of chloro, which may affect its reactivity and biological activity.

Uniqueness

2-(6-Chloro-1H-indol-3-yl)ethanol is unique due to the presence of both the chloro substituent and the ethanol group, which can influence its chemical reactivity, solubility, and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

生物活性

2-(6-Chloro-1H-indol-3-yl)ethanol is a compound derived from indole, a bicyclic structure known for its prevalence in various biological systems and its significant role in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure : The compound is characterized by the presence of a chloro substituent at the 6-position of the indole ring and an ethanol group, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that indole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound have been studied in various contexts:

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Indole compounds often act as enzyme inhibitors, affecting pathways critical for cell survival and proliferation.

- Receptor Interaction : These compounds may modulate neurotransmitter receptors or other cellular targets involved in signaling pathways.

Research Findings

Several studies have provided insights into the biological activity of related compounds:

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of various indole derivatives against Enterococcus faecium and Bacillus subtilis, revealing that modifications to the indole structure could enhance antibacterial activity .

- Anticancer Activity : In vitro studies showed that certain substituted indoles could inhibit tumor growth in xenograft models, suggesting that structural modifications like those found in this compound could yield similar results .

属性

IUPAC Name |

2-(6-chloro-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-8-1-2-9-7(3-4-13)6-12-10(9)5-8/h1-2,5-6,12-13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRZCUSAPANGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20520997 | |

| Record name | 2-(6-Chloro-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20520997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41340-35-6 | |

| Record name | 2-(6-Chloro-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20520997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。